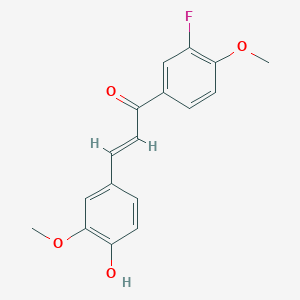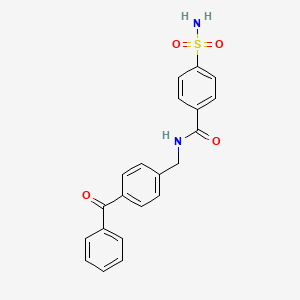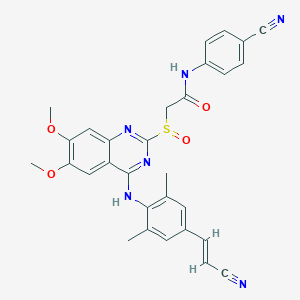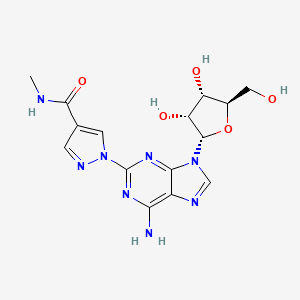
3-O-Methyl-D-glucose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-D-glucose-13C is a compound where the glucose molecule is labeled with the carbon-13 isotope at the 3-O-methyl position. This labeling is often used in scientific research to trace metabolic pathways and study biochemical processes due to the stable isotope’s non-radioactive nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl-D-glucose-13C involves the incorporation of the carbon-13 isotope into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. The specific reaction conditions may vary, but typically involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification and verification to ensure the correct labeling and purity of the compound. This is crucial for its application in scientific research .
Análisis De Reacciones Químicas
Types of Reactions
3-O-Methyl-D-glucose-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the glucose molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired reaction .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-O-Methyl-D-glucose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reactions.
Biology: Helps in studying glucose transport and metabolism in cells.
Medicine: Utilized in imaging techniques like MRI to diagnose and monitor diseases.
Industry: Applied in the development of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 3-O-Methyl-D-glucose-13C involves its incorporation into metabolic pathways where it mimics the behavior of natural glucose. It interacts with glucose transporters and enzymes, allowing researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3-O-Methyl-D-glucose: The non-labeled version of the compound.
2-Deoxy-D-glucose: Another glucose analog used in metabolic studies.
6-Deoxy-D-glucose: A glucose derivative with different labeling
Uniqueness
This compound is unique due to its carbon-13 labeling, which provides a non-radioactive and stable tracer for metabolic studies. This makes it particularly valuable in research applications where precise tracking of glucose metabolism is required .
Propiedades
Fórmula molecular |
C7H14O6 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxy(613C)hexanal |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6-,7-/m1/s1/i2+1 |
Clave InChI |
RMTFNDVZYPHUEF-MPGBVKAQSA-N |
SMILES isomérico |
CO[C@H]([C@H](C=O)O)[C@@H]([C@@H]([13CH2]O)O)O |
SMILES canónico |
COC(C(C=O)O)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)



![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)






